molecular formula C12H17NO2 B12286656 3-Amino-4-(3,4-dimethylphenyl)butyric Acid

3-Amino-4-(3,4-dimethylphenyl)butyric Acid

Cat. No.: B12286656
M. Wt: 207.27 g/mol
InChI Key: BJCYJYLSJDTJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(3,4-dimethylphenyl)butyric Acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then subjected to catalytic hydrogenation to yield the corresponding amine, which is subsequently reacted with butyric acid to form the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-(3,4-dimethylphenyl)butyric Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Amino-4-(3,4-dimethylphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The aromatic ring and butyric acid backbone contribute to its overall chemical properties and interactions within biological systems .

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-(3,4-dimethylphenyl)butyric Acid is unique due to the presence of both an amino group and a 3,4-dimethylphenyl group, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-amino-4-(3,4-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H17NO2/c1-8-3-4-10(5-9(8)2)6-11(13)7-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15)

InChI Key

BJCYJYLSJDTJBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(CC(=O)O)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.